Cas no 182192-95-6 ((2,4-difluorophenyl)(phenyl)methanol)

(2,4-difluorophenyl)(phenyl)methanol 化学的及び物理的性質
名前と識別子
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- (2,4-difluorophenyl)(phenyl)methanol
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- インチ: 1S/C13H10F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H
- InChIKey: CKKGFFNOERNCKE-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)(C1C=CC(F)=CC=1F)O
(2,4-difluorophenyl)(phenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB602704-5g |
(2,4-Difluorophenyl)(phenyl)methanol; . |
182192-95-6 | 5g |
€2218.40 | 2024-04-18 | ||
abcr | AB602704-250mg |
(2,4-Difluorophenyl)(phenyl)methanol; . |
182192-95-6 | 250mg |
€355.80 | 2024-04-18 | ||
abcr | AB602704-1g |
(2,4-Difluorophenyl)(phenyl)methanol; . |
182192-95-6 | 1g |
€659.60 | 2024-04-18 |
(2,4-difluorophenyl)(phenyl)methanol 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
(2,4-difluorophenyl)(phenyl)methanolに関する追加情報
(2,4-difluorophenyl)(phenyl)methanol (CAS No. 182192-95-6): A Comprehensive Overview
(2,4-difluorophenyl)(phenyl)methanol (CAS No. 182192-95-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2,4-difluoro-benzhydrol or difluorobenzhydrol, is characterized by its unique molecular structure, which includes a difluorophenyl and a phenyl group attached to a methanol moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The chemical formula of (2,4-difluorophenyl)(phenyl)methanol is C13H10F2O, with a molecular weight of approximately 216.21 g/mol. Its physical properties include a melting point of around 50-53°C and a boiling point of approximately 180-185°C at reduced pressure. The compound is generally soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water.
In the context of medicinal chemistry, (2,4-difluorophenyl)(phenyl)methanol has been extensively studied for its potential applications in drug discovery and development. Recent research has highlighted its role as a key intermediate in the synthesis of novel compounds with diverse biological activities. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. One notable example is the synthesis of difluoromethylbenzhydrol analogs that have demonstrated significant efficacy in inhibiting tumor growth in preclinical models.
The presence of the difluorophenyl group in (2,4-difluorophenyl)(phenyl)methanol confers several advantages in drug design. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of molecules, which can improve their pharmacokinetic properties. Additionally, the introduction of fluorine can modulate the binding affinity and selectivity of drug candidates to their target proteins. These attributes make (2,4-difluorophenyl)(phenyl)methanol an attractive starting material for the development of new therapeutic agents.
Beyond its applications in pharmaceuticals, (2,4-difluorophenyl)(phenyl)methanol has also found utility in the agrochemical industry. Research has explored its potential as an intermediate in the synthesis of pesticides and herbicides with enhanced efficacy and reduced environmental impact. For example, studies have demonstrated that certain derivatives of this compound exhibit strong herbicidal activity against a wide range of weeds while showing minimal toxicity to non-target organisms.
The synthetic accessibility of (2,4-difluorophenyl)(phenyl)methanol further enhances its value as a chemical building block. Various synthetic routes have been developed to produce this compound efficiently on both laboratory and industrial scales. One common method involves the reaction of 2,4-difluorobenzaldehyde with benzaldehyde followed by reduction using sodium borohydride or hydrogen gas over a palladium catalyst. These synthetic strategies provide chemists with flexible options to tailor the production process according to specific requirements.
In conclusion, (2,4-difluorophenyl)(phenyl)methanol (CAS No. 182192-95-6) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and favorable properties make it an essential component in the development of new drugs and agrochemicals. Ongoing research continues to uncover new avenues for its utilization, further solidifying its importance in the field of chemistry.
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